molecular formula C24H27NO7 B2628121 (Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 903196-10-1

(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No. B2628121
M. Wt: 441.48
InChI Key: AFISMJYISOAYAC-UNOMPAQXSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Vasorelaxant Properties

The compound (Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is part of a class of compounds that has been studied for vasorelaxant properties. For instance, benzofuran-morpholinomethyl-pyrazoline hybrids exhibited significant vasodilation properties in isolated thoracic aortic rings of rats. A quantitative structure-activity relationship study correlated the observed vasorelaxant activities of these compounds with their physicochemical parameters, including solubility and structure connectivity (Hassan et al., 2014).

Antitumor and Antimicrobial Activities

Compounds structurally related to (Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one have been isolated from marine endophytic fungi and have shown moderate antitumor and antimicrobial activities (Xia et al., 2011).

Neuroprotective Activities

Aurones derived from Sophora japonica, structurally similar to the compound , have been studied for their neuroprotective activities against 6-OHDA-induced cell death in SH-SY5Y cells. Compounds in this class showed significant neuroprotective activities, suggesting potential applications in neurodegenerative disease treatment (Ma et al., 2019).

DNA Topoisomerases Inhibitory Activities

Benzofurans like 1-furan-2-yl-2-(4-hydroxyphenyl)-ethanone have shown potent inhibitory activity against DNA topoisomerases I and II, which could have implications in the development of anticancer agents (Lee et al., 2007).

Hepatoprotective and Antioxidant Activities

Arylbenzofurans and flavonoids isolated from the twigs of Morus mesozygia have demonstrated significant hepatoprotective and antioxidant activities. Compounds in this class, like moracin KM, LM, and SC, showed these bioactivities, suggesting their potential in managing oxidative stress-related conditions (Kapche et al., 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO7/c1-14-11-17(26)16(13-25-7-9-31-10-8-25)23-20(14)21(27)19(32-23)12-15-5-6-18(28-2)24(30-4)22(15)29-3/h5-6,11-12,26H,7-10,13H2,1-4H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFISMJYISOAYAC-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

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